Carbidopa-4-monophospate

Prodrug solubility Subcutaneous infusion formulation Parkinson's disease

Carbidopa-4-monophosphate (IUPAC: (2S)-2-hydrazinyl-3-[3-hydroxy-4-(phosphonooxy)phenyl]-2-methylpropanoic acid), also designated foscarbidopa or carbidopa 4′-monophosphate, is an L-tyrosine-derived phosphate prodrug of carbidopa. As the phosphate ester of the peripheral aromatic L-amino acid decarboxylase inhibitor carbidopa, it is designed exclusively for combination with foslevodopa (levodopa 4′-monophosphate) to enable continuous 24-hour subcutaneous infusion therapy for advanced Parkinson's disease patients with motor fluctuations inadequately controlled on oral medication.

Molecular Formula C10H15N2O7P
Molecular Weight 306.21 g/mol
Cat. No. B12079862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbidopa-4-monophospate
Molecular FormulaC10H15N2O7P
Molecular Weight306.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
InChIInChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)
InChIKeyPQUZXFMHVSMUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbidopa-4-monophosphate (Foscarbidopa) for Continuous Parkinsonian Therapy: Baseline Identity and Procurement-Relevant Characteristics


Carbidopa-4-monophosphate (IUPAC: (2S)-2-hydrazinyl-3-[3-hydroxy-4-(phosphonooxy)phenyl]-2-methylpropanoic acid), also designated foscarbidopa or carbidopa 4′-monophosphate, is an L-tyrosine-derived phosphate prodrug of carbidopa [1]. As the phosphate ester of the peripheral aromatic L-amino acid decarboxylase inhibitor carbidopa, it is designed exclusively for combination with foslevodopa (levodopa 4′-monophosphate) to enable continuous 24-hour subcutaneous infusion therapy for advanced Parkinson's disease patients with motor fluctuations inadequately controlled on oral medication. Upon subcutaneous administration, foscarbidopa is rapidly converted by endogenous alkaline phosphatases to active carbidopa, which inhibits peripheral decarboxylation of levodopa, thereby increasing levodopa bioavailability in the central nervous system [2].

Why Carbidopa or Other DOPA Decarboxylase Inhibitors Cannot Substitute for Carbidopa-4-monophosphate in Subcutaneous Infusion Applications


Standard carbidopa exhibits low aqueous solubility (2.75 mg/mL at physiological pH 7.4) and is susceptible to oxidative and decarboxylative degradation in solution, rendering it unsuitable for concentrated liquid formulation required for continuous subcutaneous infusion [1]. Carbidopa-4-monophosphate (foscarbidopa) was specifically engineered via regioselective phosphorylation to overcome these limitations: its solubility exceeds 1 g/mL at pH 7.4 (>360-fold improvement) and it demonstrates <2% decomposition in solution over one year under oxygen-protected conditions [1]. Generic substitution with unmodified carbidopa or alternative peripherally-acting DOPA decarboxylase inhibitors such as benserazide (not approved in the United States and lacking solubility data for subcutaneous infusion) is therefore infeasible for any application requiring a stable, high-concentration liquid formulation for continuous parenteral delivery [2].

Quantitative Differentiation Evidence for Carbidopa-4-monophosphate (Foscarbidopa) Versus Carbidopa and Oral Levodopa/Carbidopa Standard of Care


Aqueous Solubility at Physiological pH: >360-Fold Enhancement Over Native Carbidopa Enables Concentrated Subcutaneous Formulation

Carbidopa-4-monophosphate (foscarbidopa) exhibits aqueous solubility >1 g/mL at pH 7.4 (physiological pH), compared with carbidopa solubility of only 2.75 mg/mL under identical conditions — a >360-fold improvement. Extrapolation of the pH-solubility profile to pH 7.4 indicates that solubility values for the phosphate prodrugs are >1 g/mL, whereas the parent carbidopa solubility is limited to 2.75 mg/mL near physiological pH [1]. This solubility differential is the essential physicochemical property enabling a concentrated solution formulation (e.g., 240 mg/mL foslevodopa / 12 mg/mL foscarbidopa) suitable for continuous 24-hour subcutaneous infusion.

Prodrug solubility Subcutaneous infusion formulation Parkinson's disease Phosphate prodrug engineering

Long-Term Chemical Stability in Solution: <2% Degradation Over One Year Enables Pre-Filled, Room-Temperature Storage of Infusion Formulations

Under oxygen-protected conditions, carbidopa-4-monophosphate (foscarbidopa) in aqueous solution at high concentrations (240/12 and 360/18 mg/mL foslevodopa/foscarbidopa) was observed to be stable (<2% change in assay values) for >1 year across a wide pH range (6.5–9.2) including the physiological pH of 7.4 [1]. Native carbidopa, in contrast, is known to be susceptible to oxidative or decarboxylative degradation in solution, severely limiting its shelf-life in liquid form [1]. The phosphate prodrug's stability enables pre-filled, room-temperature storage of infusion cartridges for up to 28 days .

Drug stability Liquid formulation Continuous infusion Chemical degradation prevention

Clinical Motor Fluctuation Control: Superior Increase in ON Time Without Troublesome Dyskinesia Versus Oral Levodopa/Carbidopa Immediate-Release

In the pivotal 12-week, randomized, double-blind, double-dummy, active-controlled Phase 3 trial (M15-736, NCT04380142), continuous subcutaneous foslevodopa/foscarbidopa (n=74) demonstrated a significantly greater increase in ON time without troublesome dyskinesia compared with oral immediate-release levodopa/carbidopa (n=67): model-based mean increase of 2.72 hours (SE 0.52) versus 0.97 hours (SE 0.50); difference 1.75 hours (95% CI 0.46 to 3.05; p=0.0083) [1]. This represents a 2.8-fold greater improvement in ON time for the carbidopa-4-monophosphate-containing regimen.

Motor fluctuations ON time Dyskinesia Phase 3 randomized controlled trial Advanced Parkinson's disease

Clinical Motor Fluctuation Control: Superior Reduction in OFF Time Versus Oral Levodopa/Carbidopa Immediate-Release

In the same Phase 3 M15-736 trial, continuous subcutaneous foslevodopa/foscarbidopa demonstrated a significantly greater reduction in OFF time compared with oral immediate-release levodopa/carbidopa: model-based mean reduction of -2.75 hours (SE 0.50) versus -0.96 hours (SE 0.49); difference -1.79 hours (95% CI -3.03 to -0.54; p=0.0054) [1]. The OFF time reduction with the carbidopa-4-monophosphate-containing regimen was approximately 2.9-fold greater than that achieved with oral levodopa/carbidopa.

OFF time reduction Motor fluctuations Phase 3 RCT Continuous dopaminergic stimulation

Pharmacokinetic Fluctuation Index: Subcutaneous Infusion Provides Near-Flat Levodopa Exposure Profile Versus Marked Peaks and Troughs of Oral Dosing

The degree of fluctuation (DF) of levodopa plasma exposure — a critical metric for maintaining drug levels within the narrow therapeutic window — was dramatically lower with subcutaneous foslevodopa/foscarbidopa infusion compared with oral levodopa/carbidopa dosing. In healthy volunteers receiving a loading dose followed by continuous 72-hour infusion of foslevodopa/foscarbidopa, the mean (±SD) DF of levodopa exposure was 0.24 ± 0.12 (hours 2-16) and 0.37 ± 0.10 (hours 2-72) [1]. In contrast, the DF following oral levodopa/carbidopa administration was 4.1 ± 1.4 in the same study and 4.3 ± 0.9 from prior data in healthy elderly volunteers [1]. The carbidopa prodrug thus enables an approximately 11- to 17-fold reduction in levodopa plasma concentration fluctuation relative to oral dosing.

Pharmacokinetic fluctuation Steady-state exposure Continuous infusion Levodopa plasma concentration variability

Carbidopa Bioavailability: Subcutaneous Foscarbidopa Administration Yields Higher Carbidopa Exposure Than Oral Carbidopa Dosing

In the Phase 1 clinical study, results from Group 1 showed that carbidopa exposure following subcutaneous foslevodopa/foscarbidopa infusion was higher than expected based on preclinical PK data and pharmacokinetic data following oral levodopa/carbidopa dosing, suggesting that foscarbidopa (carbidopa-4-monophosphate) delivered by subcutaneous administration has a higher bioavailability than carbidopa administered orally [1]. This bioavailability advantage translated into the need for a 20:1 foslevodopa-to-foscarbidopa dosing ratio (rather than the 4:1 ratio used orally) to achieve equivalent levodopa:carbidopa exposure ratios [1].

Prodrug bioavailability Subcutaneous pharmacokinetics Carbidopa exposure Alkaline phosphatase activation

Procurement-Grade Application Scenarios Where Carbidopa-4-monophosphate (Foscarbidopa) Provides Verifiable Differentiation


Continuous Subcutaneous Infusion Therapy for Advanced Parkinson's Disease (PRODUODOPA / VYALEV Regulatory-Approved Indication)

Carbidopa-4-monophosphate is the only DOPA decarboxylase inhibitor component approved for 24-hour continuous subcutaneous infusion in combination with foslevodopa. Based on the Phase 3 M15-736 trial, this combination provides a 1.75-hour greater increase in ON time without troublesome dyskinesia (p=0.0083) and a 1.79-hour greater reduction in OFF time (p=0.0054) versus oral levodopa/carbidopa immediate-release [1]. The >360-fold solubility advantage of foscarbidopa over native carbidopa at physiological pH and <2% degradation over one year in solution [2] are the enabling physicochemical properties that make this therapy feasible. Procurement considerations must account for the fixed 20:1 foslevodopa-to-foscarbidopa ratio required to replicate the oral LD:CD exposure ratio due to foscarbidopa's higher subcutaneous bioavailability [2].

Development of Novel Non-Oral Levodopa/Carbidopa Delivery Systems

Any research program aiming to develop a parenteral, transdermal, intranasal, or implantable levodopa/carbidopa delivery system must use carbidopa-4-monophosphate rather than native carbidopa if the formulation requires aqueous solubility >10 mg/mL and chemical stability in solution for >24 hours [2]. The solubility differential (>1 g/mL vs 2.75 mg/mL) and the demonstrated stability profile (<2% decomposition over 1 year) are design-critical parameters [2]. Procurement of research-grade foscarbidopa should specify purity suitable for GLP toxicology studies and scalable asymmetric synthesis routes based on regioselective phosphorylation chemistry as described by Rosebraugh et al. [2].

Pharmacokinetic/Pharmacodynamic Modeling of Continuous Dopaminergic Stimulation

The near-flat levodopa plasma concentration profile (fluctuation index 0.24-0.37 vs 4.1 for oral dosing [1]) achievable with carbidopa-4-monophosphate-containing infusion makes it the reference standard for PK/PD studies investigating the relationship between levodopa exposure stability and motor complication outcomes. Researchers designing studies to evaluate continuous versus pulsatile dopaminergic stimulation should procure the phosphate prodrug pair specifically, as no alternative formulation of carbidopa can achieve comparable fluctuation indices [1].

Comparator Compound for Bioequivalence and Biosimilar Subcutaneous Levodopa/Carbidopa Product Development

For pharmaceutical companies developing generic or biosimilar subcutaneous levodopa/carbidopa products, carbidopa-4-monophosphate (as the foscarbidopa component of the reference listed drug) is the mandatory reference standard for analytical characterization, in vitro release testing, and comparative PK studies. The critical quality attributes to replicate include the solubility (>1 g/mL at pH 7.4), chemical stability (<2% degradation/year), and the high subcutaneous bioavailability relative to oral carbidopa that dictates the 20:1 foslevodopa:foscarbidopa ratio [2]. Procurement must source the compound as the specific trihydrate solid form with appropriate solid-state characterization [2].

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